2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid
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Overview
Description
2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and a pent-4-enoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid typically involves multiple steps. One common method starts with the preparation of the amino acid precursor, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the pent-4-enoic acid moiety through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino acid moiety that can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxycarbonyl)amino]-2-methylpent-4-enoic acid
- 2-[(Tert-butoxycarbonyl)amino]-2-ethylpent-4-enoic acid
- 2-[(Tert-butoxycarbonyl)amino]-2-propylpent-4-enoic acid
Uniqueness
Compared to similar compounds, 2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid is unique due to the presence of the trifluoromethyl group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s efficacy in various applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-5-6-10(7(16)17,11(12,13)14)15-8(18)19-9(2,3)4/h5H,1,6H2,2-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXIPZOEAXQHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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